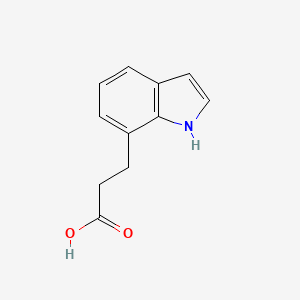

3-(1H-indol-7-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(1H-indol-7-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO2/c13-10(14)5-4-8-2-1-3-9-6-7-12-11(8)9/h1-3,6-7,12H,4-5H2,(H,13,14) |

InChI Key |

RNUASFZAEBMZEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCC(=O)O)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Indol 7 Yl Propanoic Acid

Historical Approaches to Indole-Propanoic Acid Synthesis

The synthesis of indole-propanoic acids has historically relied on foundational reactions in organic chemistry, adapted to introduce the desired propanoic acid side chain at various positions on the indole (B1671886) ring.

Fischer Indole Synthesis Adaptations for Indole-7-substituted Compounds

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone for creating the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement to form the indole structure. wikipedia.orgmdpi.com The choice of acid catalyst is crucial, with both Brønsted acids (like HCl and H₂SO₄) and Lewis acids (such as zinc chloride) being effective. wikipedia.orgtestbook.com

Adapting this method for 7-substituted indoles presents challenges. The presence of a substituent at the ortho position of the phenylhydrazine can lead to mixtures of products and lower yields of the desired 7-substituted indole. rsc.org However, strategies have been developed to overcome this, such as using constrained hydrazines that favor electrocyclization in the intended manner. rsc.org For the synthesis of a compound like 3-(1H-indol-7-yl)propanoic acid, a (2-substituted-phenyl)hydrazine would be reacted with a carbonyl compound containing the propanoic acid moiety or a precursor to it.

Palladium-Catalyzed Coupling Reactions for Indole-Propanoic Acid Scaffolds

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, including the formation of indole structures. youtube.comyoutube.com The Buchwald modification of the Fischer indole synthesis, for instance, utilizes a palladium-catalyzed cross-coupling to form N-arylhydrazones, which are precursors for the Fischer synthesis. wikipedia.org This approach expands the scope of the Fischer indole synthesis by allowing for the use of a wider range of starting materials. wikipedia.org

These coupling reactions typically involve an oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the final product and regenerate the catalyst. youtube.comyoutube.com For synthesizing indole-propanoic acid scaffolds, a palladium-catalyzed reaction could be envisioned to couple a suitably functionalized indole or a precursor with a three-carbon chain that can be converted to a propanoic acid group.

Development of Novel Synthetic Pathways for 3-(1H-indol-7-yl)propanoic Acid

More recent research has focused on developing more direct, efficient, and selective methods for the synthesis of specific indole-propanoic acid isomers like 3-(1H-indol-7-yl)propanoic acid.

Stereoselective Synthesis Strategies for 3-(1H-indol-7-yl)propanoic Acid

While the parent compound 3-(1H-indol-7-yl)propanoic acid is not chiral, the introduction of substituents on the propanoic acid chain can create stereocenters. Research into the stereoselective synthesis of related indole derivatives provides a framework for potential strategies. For instance, the synthesis of (R)-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid highlights the use of chiral building blocks in asymmetric synthesis. bldpharm.com Such approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Sustainable and Green Chemistry Approaches in 3-(1H-indol-7-yl)propanoic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are being applied to the synthesis of indoles, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. One-pot, multi-component reactions are a prime example of this approach. nih.gov A three-component, one-pot procedure has been developed to synthesize 3-indolepropionic acids from commercially available materials in high yields without the need for chromatographic purification. nih.gov Recently, a greener, one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives was reported using a sulfamic acid catalyst in an acetonitrile (B52724) medium. researchgate.net These methodologies, while not directly producing 3-(1H-indol-7-yl)propanoic acid, demonstrate the potential for developing more environmentally friendly routes to this target molecule.

Derivatization Strategies for 3-(1H-indol-7-yl)propanoic Acid

Derivatization of the 3-(1H-indol-7-yl)propanoic acid scaffold is crucial for exploring its structure-activity relationships in various applications. The core structure possesses several reactive sites amenable to chemical modification: the indole nitrogen, the carboxylic acid group, and the aromatic ring.

One notable example of derivatization is the intramolecular cyclization of 3-carbomethoxyindole-1-propanoic acid. clockss.org This reaction, when the pyrrole (B145914) part of the indole is stabilized by a carbonyl group at the 3-position, proceeds with cyclization onto the 7-position of the indole nucleus. clockss.org This strategy allows for the introduction of acyl or alkyl substituents at the 7-position. clockss.org Further transformations, such as reduction and acetylation, can then be performed on the cyclized product. clockss.org

Chemical Modification of the Indole Ring System

The synthesis and modification of the 3-(1H-indol-7-yl)propanoic acid scaffold present unique challenges, primarily centered on achieving regioselectivity at the C7 position of the indole nucleus. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, making direct functionalization at C7 a non-trivial synthetic problem.

A key strategy to overcome this challenge is the use of a directing group to facilitate chelation-assisted C–H bond functionalization. This approach allows for the selective insertion of carbenes, generated from diazo compounds, into the C7–H bond. researchgate.net For instance, N-substituted indolyl-2-carbaldehydes or ketones can direct rhodium catalysts to functionalize the C7 position with high selectivity. This method provides a pathway to introduce precursors for the propanoic acid chain at the desired location.

Another classical approach to constructing 7-substituted indoles involves the Bartoli indole synthesis. This method utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. bhu.ac.in By starting with an appropriately substituted o-nitrotoluene, it is possible to construct the indole ring with a substituent already in place at the C7 position, which can then be further elaborated to the desired propanoic acid side chain.

Once the 7-substituted indole core is established, further modifications can be made to the indole ring itself. The nitrogen atom of the indole ring (N1) is a common site for functionalization. The indole N–H proton can be removed by a strong base, such as sodium hydride or an organolithium reagent, to form an N-metallated indole. bhu.ac.in This nucleophilic species can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the nitrogen atom. While much of the literature focuses on the N-arylation of other isomers like 3-(1H-indol-5-yl)propanoic acid, the underlying principle of N-functionalization remains a viable strategy for modifying the 7-yl isomer. nih.govacs.orgsigmaaldrich.com

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for modifying the indole ring. For example, if a halogen is present at a specific position on the indole ring, it can be coupled with a variety of partners using reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of aryl, heteroaryl, or other groups to the indole scaffold. The synthesis of indolylboronic acids, which are key intermediates in these couplings, has become increasingly common, providing a versatile handle for indole functionalization. nih.gov

Table 1: Regioselective C-H Arylation of Indoles

| Catalyst System | Position of Arylation | Reference |

|---|---|---|

| Bidentate ligand in DMA | C7 | researchgate.net |

| Phosphine ligand in H₂O | C3 | researchgate.net |

| Ligand-free Palladium-catalysis | C7 (on Pyrazolo[1,5-a]pyrazines) | researchgate.net |

Functionalization of the Propanoic Acid Side Chain

Once the 3-(1H-indol-7-yl)propanoic acid molecule has been synthesized, the propanoic acid side chain itself becomes a target for further chemical modification. These transformations can be used to generate a library of derivatives with altered physicochemical properties. The carboxylic acid moiety is a versatile functional group that can undergo a wide range of reactions.

Standard transformations of the carboxylic acid group include esterification and amidation. Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent, can produce a variety of esters. Similarly, amidation can be carried out by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of a primary or secondary amine.

A study on the synthesis of 2-aminopropyl-3-indole-acetic(propionic) acid derivatives highlights the potential for chemoselective manipulations of side chains on an indole core. researchgate.net In this work, a diester starting material was selectively hydrolyzed to unmask a single carboxylic acid, which was then activated and reacted with a series of amines to form the corresponding amides in good yields. researchgate.net This demonstrates the feasibility of selectively modifying one functional group in the presence of others on a complex indole derivative.

Table 2: Synthesis of Ester Amides from Indole Ester Acid

| Amine | Product | Reference |

|---|---|---|

| Ammonia | Ester amide 4a | researchgate.net |

| Benzylamine | Ester amide 4b | researchgate.net |

| Methylamine | Ester amide 4c | researchgate.net |

| N-benzylmethylamine | Ester amide 4d | researchgate.net |

| Dimethylamine | Ester amide 4e | researchgate.net |

Beyond these common reactions, the alpha-carbon of the propanoic acid chain can also be functionalized. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) can generate an enolate, which can then react with various electrophiles to introduce substituents at the C2 position of the propanoic acid chain. Such modifications can have a significant impact on the molecule's conformation and biological activity. The principles of side-chain modification are general and have been applied to various complex natural products, indicating their applicability to the 3-(1H-indol-7-yl)propanoic acid system. mdpi.com

Synthesis of Bioisosteres and Analogues of 3-(1H-indol-7-yl)propanoic Acid

The synthesis of bioisosteres and analogues of 3-(1H-indol-7-yl)propanoic acid is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. Bioisosterism involves the substitution of a functional group with another group that has similar physical or chemical properties, leading to a molecule that retains its biological activity. youtube.com

A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. youtube.com The tetrazole group is acidic, with a pKa similar to that of a carboxylic acid, and can act as a hydrogen bond donor and acceptor. The synthesis of a tetrazole analogue of 3-(1H-indol-7-yl)propanoic acid would likely involve the conversion of a nitrile precursor, which can be synthesized from the corresponding amide or by other standard methods.

Another approach to creating bioisosteres is to modify the indole core itself. For example, the indole ring can be replaced with a 7-azaindole (B17877) ring. nsf.gov 7-Azaindoles are often used as indole bioisosteres because the nitrogen atom in the six-membered ring can improve solubility and bioavailability. nsf.gov The synthesis of 7-azaindoles can be achieved through various methods, including domino reactions of substituted pyridines with aldehydes. nsf.gov

The synthesis of analogues can also involve changing the substitution pattern on the indole ring or modifying the linker between the indole and the carboxylic acid. For instance, a variety of indole-3-carboxylic acid derivatives have been synthesized with different substituents on the indole ring, showcasing the chemical space that can be explored around the indole scaffold. frontiersin.org The length and rigidity of the propanoic acid linker can also be altered to create analogues with different spatial arrangements of the key functional groups.

Table 3: Selective Synthesis of 7-Azaindole and 7-Azaindoline

| Reagent | Product | Reference |

|---|---|---|

| LiN(SiMe₃)₂ | 7-Azaindoline | nsf.gov |

| KN(SiMe₃)₂ | 7-Azaindole | nsf.gov |

By employing these diverse synthetic strategies, chemists can generate a wide array of molecules based on the 3-(1H-indol-7-yl)propanoic acid scaffold for further investigation.

Advanced Analytical Methodologies for the Study of 3 1h Indol 7 Yl Propanoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and purity of 3-(1H-indol-7-yl)propanoic acid. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 3-(1H-indol-7-yl)propanoic acid, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The chemical shifts and coupling patterns of these protons are highly dependent on their position on the indole ring. For the 7-substituted indole, a characteristic set of multiplets would be observed for the protons at positions 2, 3, 4, 5, and 6. The methylene (B1212753) protons of the propanoic acid side chain adjacent to the indole ring and the carboxylic acid group would appear as distinct triplets in the upfield region (δ 2.5-3.5 ppm). The acidic proton of the carboxylic acid group would typically be a broad singlet at a downfield chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 3-(1H-indol-7-yl)propanoic acid, signals for the eight carbon atoms of the indole ring and the three carbons of the propanoic acid side chain are expected. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 170-185 ppm). The aromatic carbons of the indole ring will resonate in the range of δ 100-140 ppm. The specific chemical shifts of the indole carbons are influenced by the position of the propanoic acid substituent.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons within the indole ring and the propanoic acid side chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons. These techniques are crucial for distinguishing 3-(1H-indol-7-yl)propanoic acid from its other isomers, such as the more common 3-(1H-indol-3-yl)propanoic acid.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| H-2: ~7.2 | C-2: ~124 |

| H-3: ~6.5 | C-3: ~103 |

| H-4: ~7.5 | C-4: ~120 |

| H-5: ~7.0 | C-5: ~121 |

| H-6: ~7.0 | C-6: ~118 |

| -CH₂- (adjacent to indole): ~3.1 | C-7: ~128 |

| -CH₂- (adjacent to COOH): ~2.7 | C-8 (C-3a): ~127 |

| -COOH: ~11.0 | C-9 (C-7a): ~136 |

| NH: ~10.5 | -CH₂- (adjacent to indole): ~25 |

| -CH₂- (adjacent to COOH): ~35 | |

| -COOH: ~175 |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 3-(1H-indol-7-yl)propanoic acid (C₁₁H₁₁NO₂), the expected monoisotopic mass is approximately 189.079 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 189. A prominent fragment ion is often observed due to the loss of the carboxylic acid group (-COOH), resulting in a peak at m/z 144. This fragment corresponds to the indol-7-ylethyl cation. Further fragmentation of the indole ring can lead to characteristic peaks that help confirm the structure. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy, further validating the molecular formula.

Predicted Fragmentation Pattern:

[M]⁺ (m/z 189): Molecular ion

[M-COOH]⁺ (m/z 144): Loss of the carboxylic acid group

[M-C₂H₄O₂]⁺ (m/z 130): Loss of the entire propanoic acid side chain, resulting in the indole cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 3-(1H-indol-7-yl)propanoic acid would show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the indole ring is expected to be a sharp peak around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. Bending vibrations of the N-H and C-H bonds, as well as C-N and C-C stretching vibrations, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ region. The symmetric C=O stretching of the carboxylic acid dimer may also be observed.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (indole) | 3300-3500 (sharp) |

| C-H stretch (aromatic & aliphatic) | 2850-3100 |

| C=O stretch (carboxylic acid) | 1700-1725 (strong) |

| C=C stretch (aromatic) | 1400-1650 |

| N-H bend | 1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore in 3-(1H-indol-7-yl)propanoic acid is responsible for its characteristic UV absorption. Typically, indole and its derivatives exhibit two main absorption bands. The first, more intense band (B-band) appears around 200-230 nm, and a second, less intense, broader band (L-band) with fine structure appears around 260-290 nm. The exact position and intensity of these bands (λmax) can be influenced by the solvent polarity and the substitution pattern on the indole ring.

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are essential for the separation of 3-(1H-indol-7-yl)propanoic acid from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole derivatives.

Method Development: A reversed-phase HPLC method is typically suitable for the separation of 3-(1H-indol-7-yl)propanoic acid. A C18 column is a common choice for the stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter as it affects the ionization state of the carboxylic acid group and thus its retention on the column. At a pH below the pKa of the carboxylic acid (typically around 4-5), the compound will be in its neutral form and show better retention.

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation from other components in a complex sample and to ensure a reasonable analysis time. Detection is commonly performed using a UV detector set at one of the absorption maxima of the indole ring (e.g., ~220 nm or ~280 nm) to ensure high sensitivity and selectivity. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, increase to a high percentage over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 280 nm |

| Injection Volume | 10-20 µL |

This systematic approach to method development allows for the robust and reliable separation and quantification of 3-(1H-indol-7-yl)propanoic acid in various research matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of 3-(1H-indol-7-yl)propanoic acid by GC is challenging due to its low volatility and the presence of active hydrogen atoms on the carboxylic acid and indole nitrogen groups. These functional groups can lead to strong intermolecular hydrogen bonding, causing poor peak shape, tailing, and low sensitivity during chromatographic analysis. researchgate.netgcms.cz

To overcome these limitations, a crucial sample preparation step known as derivatization is employed. researchgate.netsigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.com The process involves reacting the analyte with a specific reagent to replace the active hydrogens with less polar, non-bonding groups. gcms.cz

Common derivatization strategies for carboxylic acids and indoles include silylation and alkylation.

Silylation: This is a widely used method that introduces a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, into the molecule. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com The reaction replaces the acidic protons on both the carboxyl and the indole N-H groups, disrupting hydrogen bonding and significantly increasing the volatility of the resulting TMS-ester/TMS-indole derivative. sigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Alkylation (Esterification): This method converts the carboxylic acid group into an ester, for example, a methyl or ethyl ester. gcms.czcolostate.edu Reagents like diazomethane (B1218177) can be used, but due to its toxicity and explosive nature, safer alternatives are preferred. colostate.edu An effective alternative is the use of alkyl chloroformates, such as propyl chloroformate, in an aqueous solution, which facilitates the creation of alkyl esters suitable for GC-MS analysis. nih.gov This approach has been successfully applied to the analysis of the related compound, indole-3-acetic acid. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative of 3-(1H-indol-7-yl)propanoic acid is vaporized and swept by an inert carrier gas (e.g., helium) through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Indole Carboxylic Acids

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl (-COOH), Indole (-NH) | Trimethylsilyl (TMS) ester/ether | Highly volatile byproducts, effective for multiple functional groups. sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | Catalyst for Silylation | - | Increases reactivity of silylating agents like BSTFA. sigmaaldrich.com |

| Propyl Chloroformate | PCF | Carboxyl (-COOH), Amino (-NH) | Propyl ester | Can be performed in aqueous solutions, avoiding sample drying steps. nih.govnih.gov |

| Diazomethane | - | Carboxyl (-COOH) | Methyl ester | Highly efficient but also highly toxic and explosive. colostate.edu |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore fused-silica capillaries. wikipedia.org It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. wikipedia.org CE separates analytes based on their differential migration in an electric field. wikipedia.org For an ionizable compound like 3-(1H-indol-7-yl)propanoic acid, its charge-to-size ratio is the primary determinant of its electrophoretic mobility.

Several modes of CE can be applied for the analysis of this compound:

Capillary Zone Electrophoresis (CZE): This is the simplest and most common form of CE. mdpi.com In CZE, the capillary is filled with a background electrolyte (BGE) of a specific pH. For 3-(1H-indol-7-yl)propanoic acid, which is an acid, a BGE with a pH above its pKa would ensure it is in its anionic (deprotonated) form. When a voltage is applied, the anionic analyte migrates toward the anode (positive electrode), against the electroosmotic flow (EOF), which typically moves toward the cathode. The net velocity determines the migration time. Separation from other components in a mixture is achieved if they have different charge-to-size ratios. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): This CE variant is used to separate both charged and neutral analytes. wikipedia.org A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The separation mechanism involves the partitioning of the analyte between the aqueous BGE and the hydrophobic interior of the micelles. wikipedia.org For 3-(1H-indol-7-yl)propanoic acid, its indole moiety provides hydrophobicity, allowing it to interact with the micelles, while its charged carboxylate group interacts with the aqueous phase. This dual interaction provides an additional separation dimension, enabling high-resolution separation from closely related isomers or impurities, which may be difficult to achieve by CZE alone. nih.gov

The choice of BGE composition, including pH, ionic strength, and the addition of organic modifiers or micellar phases, is critical for optimizing the separation selectivity and resolution. nih.govmdpi.com Detection is typically performed using UV-Vis absorption, as the indole ring possesses a strong chromophore, or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.

Table 2: Comparison of Capillary Electrophoresis (CE) Modes for 3-(1H-indol-7-yl)propanoic Acid Analysis

| CE Mode | Principle of Separation | Application to 3-(1H-indol-7-yl)propanoic Acid | Typical Analytes Separated |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Based on differences in the charge-to-size ratio (electrophoretic mobility) of analytes in a free solution. mdpi.com | Separated in its anionic form at a pH above its pKa. Effective for separating from compounds with different charge states or sizes. | Charged species (ions). wikipedia.org |

| Micellar Electrokinetic Chromatography (MEKC) | Based on differential partitioning of analytes between an aqueous buffer and a pseudo-stationary phase of micelles. wikipedia.org | The hydrophobic indole ring partitions into the micelle, while the charged carboxylate remains in the aqueous phase, providing a powerful separation mechanism. | Charged and neutral species. wikipedia.org |

Advanced X-ray Crystallography for Solid-State Structure Analysis

Advanced X-ray Crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unequivocal structural information, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions (e.g., hydrogen bonding) and crystal packing.

The process begins with the growth of a high-quality single crystal of 3-(1H-indol-7-yl)propanoic acid, which can be a challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal (typically < 0.5 mm in size) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

The crystal is then irradiated with a monochromatic X-ray beam. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.

The data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms within the unit cell are determined by solving the "phase problem," after which a model of the molecular structure is built and refined. The final refined structure provides a highly accurate picture of the molecule's conformation in the solid state. This information is invaluable for confirming the compound's constitution, understanding its stereochemistry, and studying how the molecules interact with each other in a solid matrix, which can influence its physical properties. Although a specific crystal structure for 3-(1H-indol-7-yl)propanoic acid is not publicly available as of this writing, the data obtained from such an analysis would be presented in a standardized format.

Table 3: Representative Crystallographic Data Parameters for a Small Organic Molecule

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₁NO₂ |

| Formula Weight | The molar mass of the compound. | 189.21 g/mol |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). | e.g., Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry elements. | e.g., P2₁/c |

Investigation of Biological Activities and Molecular Mechanisms of 3 1h Indol 7 Yl Propanoic Acid in Preclinical Models

Cellular and Subcellular Studies on 3-(1H-indol-7-yl)propanoic Acid

Assessment of Cellular Viability and Proliferation in Cell Lines

No publicly available studies were found that assessed the impact of 3-(1H-indol-7-yl)propanoic acid on the viability or proliferation of any cell lines.

Analysis of Apoptosis and Cell Cycle Modulation

There is no available research on the effects of 3-(1H-indol-7-yl)propanoic acid on apoptotic pathways or cell cycle regulation in preclinical models.

Investigation of Cellular Uptake and Intracellular Distribution

Information regarding the cellular uptake mechanisms and the intracellular distribution of 3-(1H-indol-7-yl)propanoic acid is not present in the current body of scientific literature.

Enzymatic Interactions and Receptor Binding Profiling of 3-(1H-indol-7-yl)propanoic Acid

In Vitro Enzyme Inhibition/Activation Assays

No data from in vitro enzyme inhibition or activation assays for 3-(1H-indol-7-yl)propanoic acid could be located.

Ligand-Receptor Binding Studies (e.g., GPCRs, Nuclear Receptors)

There are no published ligand-receptor binding studies to indicate any potential interactions of 3-(1H-indol-7-yl)propanoic acid with G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types.

Modulation of Signal Transduction Pathways by 3-(1H-indol-7-yl)propanoic Acid

There is currently a lack of published scientific literature detailing the specific interactions of 3-(1H-indol-7-yl)propanoic acid with signal transduction pathways. However, research on related indole-based propanoic acid structures provides a basis for potential areas of investigation.

For instance, derivatives of the related 3-(1H-indol-5-yl)propanoic acid have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical component of signaling cascades, responsible for the release of arachidonic acid, a precursor to various inflammatory mediators. Inhibition of cPLA2α represents a significant modulation of signal transduction.

Furthermore, the well-studied isomer, Indole-3-propionic acid (IPA) , is known to interact with the Aryl hydrocarbon receptor (AhR) signaling pathway. Activation of AhR can influence various physiological processes, including the regulation of genes involved in lipid metabolism such as SREBP1c and FAS. Another derivative has been shown to interact with the sGC-NO/cytokine pathway, targeting key signaling proteins like NFκB and iNOS.

These findings in related compounds suggest that 3-(1H-indol-7-yl)propanoic acid may possess the potential to modulate critical signaling pathways, though direct experimental evidence is required to confirm such activities.

Evaluation in In Vitro and Animal Models for Mechanistic Insights

Comprehensive evaluation of 3-(1H-indol-7-yl)propanoic acid in preclinical models is necessary to understand its potential therapeutic effects. To date, specific studies on this isomer are not available. The following subsections outline key areas of biological investigation where its isomers have shown significant activity.

Anti-inflammatory Response Studies in Preclinical Models

No specific studies on the anti-inflammatory response of 3-(1H-indol-7-yl)propanoic acid in preclinical models have been reported. However, the anti-inflammatory potential of other isomers is well-documented.

A derivative of 3-(1H-indol-5-yl)propanoic acid demonstrated significant oral efficacy in reducing inflammation in a mouse model of tetradecanoyl phorbol (B1677699) acetate-induced ear edema and a guinea pig model of ovalbumin-induced asthma. This activity is linked to its inhibition of the cPLA2α enzyme.

The gut microbiota-derived metabolite Indole-3-propionic acid (IPA) is also recognized for its anti-inflammatory properties. It has been shown to inhibit the synthesis of pro-inflammatory cytokines and improve clinical outcomes in mouse models of colitis, primarily by enhancing intestinal barrier function. In weaned piglets, IPA supplementation reduced intestinal inflammation and diarrhea. These established anti-inflammatory effects in closely related molecules underscore the need for similar investigations into the 7-yl isomer.

Antioxidant Potential Evaluation in Cellular and Animal Models

Direct evaluation of the antioxidant potential of 3-(1H-indol-7-yl)propanoic acid in cellular and animal models has not been published. The isomer Indole-3-propionic acid (IPA) , however, is a well-established and potent antioxidant.

Studies have shown that IPA effectively prevents oxidative stress-induced injury and lipid peroxidation at the cellular level. It is described as a potent antioxidant that is devoid of pro-oxidant activity, a desirable characteristic for therapeutic agents. This strong antioxidant profile has positioned IPA as a neuroprotectant against a variety of toxins that exert their damage through oxidative mechanisms.

Table 1: Antioxidant Properties of Indole-3-Propionic Acid (IPA) in Preclinical Models

| Activity | Model/System | Key Findings | Reference |

|---|---|---|---|

| Oxidative Stress Prevention | Cellular Models | Prevents cellular injury from oxidative stress. | |

| Lipid Peroxidation Inhibition | Cellular Models | Inhibits the damaging peroxidation of lipids. |

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Mycobacterium species)

There is no available research on the antimicrobial activity of 3-(1H-indol-7-yl)propanoic acid. In stark contrast, its isomer, Indole-3-propionic acid (IPA) , has been identified as a novel antibiotic with selective and potent activity against a broad range of mycobacteria.

IPA has demonstrated efficacy against drug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) both in vitro and in mouse models of tuberculosis infection. The mechanism of action is unique among antibiotics; IPA functions as a tryptophan mimic, binding to the allosteric site of the enzyme anthranilate synthase (TrpE). This enzyme is crucial for the de novo tryptophan biosynthesis pathway in mycobacteria. By inhibiting TrpE, IPA effectively blocks the production of this essential amino acid, leading to bacterial growth inhibition. This targeted mechanism is a significant area of antibiotic research.

Table 2: Antimicrobial Profile of Indole-3-Propionic Acid (IPA)

| Target Organism | Mechanism of Action | Model | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Allosteric inhibitor of anthranilate synthase (TrpE) | In Vitro / In Vivo (Mouse) |

Neuroprotective Effects in In Vitro Neuronal Models and Animal Models

Specific studies focusing on the neuroprotective effects of 3-(1H-indol-7-yl)propanoic acid are absent from the scientific literature. The potential for neuroprotection within this class of compounds is highlighted by research on Indole-3-propionic acid (IPA) .

IPA is recognized as a potent neuroprotectant, largely attributed to its strong antioxidant properties. It has been shown to protect neurons from a variety of oxidative toxins. Furthermore, IPA has been investigated as a potential therapeutic agent for Alzheimer's disease due to its demonstrated ability to inhibit the formation of beta-amyloid fibrils, a key pathological hallmark of the disease.

Impact on Metabolic Pathways and Endogenous Metabolite Systems

The impact of 3-(1H-indol-7-yl)propanoic acid on metabolic pathways remains uninvestigated. Research on Indole-3-propionic acid (IPA) , however, reveals significant interactions with both microbial and mammalian metabolic systems.

In microorganisms, IPA's primary metabolic impact is the targeted disruption of the tryptophan biosynthesis pathway in mycobacteria. In mammals, IPA, as a product of gut microbial metabolism of tryptophan, plays a role in host metabolic health. Studies have shown that lower serum levels of IPA are associated with obesity. Supplementation with IPA has been linked to improved blood glucose control, increased insulin (B600854) sensitivity, and the inhibition of lipid synthesis in the liver. It also contributes to metabolic homeostasis by helping to maintain the intestinal barrier and suppressing local immune responses. However, some studies present conflicting results, with one showing IPA did not protect mice from the cardiometabolic effects of a Western diet, indicating the complexity of its metabolic role.

Table 3: Investigated Compounds

| Compound Name |

|---|

| 3-(1H-indol-7-yl)propanoic acid |

| 3-(1H-indol-5-yl)propanoic acid |

| Indole-3-propionic acid (IPA) |

| Arachidonic acid |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide |

Biosynthesis and Metabolism of 3-(1H-indol-7-yl)propanoic Acid

The formation and breakdown of 3-(1H-indol-7-yl)propanoic acid are intrinsically linked to the metabolic pathways of its parent molecule, tryptophan. Although direct studies on this specific isomer are limited, the well-characterized biotransformation of the related compound, indole-3-propionic acid (IPA), provides a strong model for potential pathways.

Exploration of Potential Microbial Biosynthetic Pathways

The biosynthesis of indole-propanoic acid isomers is predominantly a function of the gut microbiota, which metabolizes dietary tryptophan. nih.gov Several species of gut-dwelling bacteria, particularly from the Clostridium and Peptostreptococcus genera, are known to produce indole-3-propionic acid. nih.govmdpi.com The primary pathway for IPA production involves the deamination of tryptophan. nih.gov

It is hypothesized that a similar microbial pathway could be responsible for the synthesis of 3-(1H-indol-7-yl)propanoic acid, originating from 7-substituted tryptophan precursors. The metabolic journey from tryptophan to IPA typically involves several enzymatic steps. nih.gov A key initial conversion is from tryptophan to indole-3-pyruvic acid, a reaction catalyzed by an aromatic amino acid aminotransferase. nih.gov Subsequently, indole-3-pyruvic acid is reduced to indolelactic acid, which is then dehydrated to indoleacrylic acid. The final step is the reduction of indoleacrylic acid to yield indole-3-propionic acid. nih.gov

The specific microbial species capable of producing 3-(1H-indol-7-yl)propanoic acid and the precise enzymatic sequence have yet to be definitively identified. However, the established pathways for its isomer offer a robust starting point for future research.

Table 1: Potential Microbial Producers of Indole-Propanoic Acids

| Bacterial Genus/Species | Known to Produce Indole-3-Propionic Acid | Potential for 3-(1H-indol-7-yl)propanoic Acid Production |

| Clostridium sporogenes | Yes mdpi.comwikipedia.org | High |

| Clostridium caloritolerans | Yes mdpi.com | High |

| Peptostreptococcus species | Yes mdpi.com | High |

| Lactobacillus reuteri | Yes mdpi.com | Moderate |

| Akkermansia muciniphila | Yes mdpi.com | Moderate |

Characterization of Metabolites in Biological Systems

Once biosynthesized, 3-(1H-indol-7-yl)propanoic acid would enter the host's circulatory system and undergo further metabolism. The metabolic fate of its isomer, indole-3-propionic acid, involves phase I and phase II detoxification pathways in the liver. While specific metabolites of 3-(1H-indol-7-yl)propanoic acid have not been characterized, it is plausible that they would follow a similar pattern of hydroxylation and conjugation.

For instance, the metabolism of other indole (B1671886) compounds, such as indole, leads to the formation of indoxyl sulfate (B86663) in the liver, a metabolite that can be toxic at high concentrations. wikipedia.org It is conceivable that 3-(1H-indol-7-yl)propanoic acid could be hydroxylated on the indole ring or the propanoic acid side chain, followed by conjugation with sulfate or glucuronic acid to facilitate excretion. Further research employing techniques like mass spectrometry is necessary to identify and quantify the specific metabolites of 3-(1H-indol-7-yl)propanoic acid in various biological matrices.

Role of Specific Enzymes in Metabolic Transformation

The metabolic transformation of indole-propanoic acids is governed by a suite of enzymes, primarily located in the gut microbiota and the host's liver.

In the microbial biosynthesis of indole-3-propionic acid, several key enzymes have been identified. mdpi.com These include:

Aromatic amino acid aminotransferase (AAT): Catalyzes the initial conversion of tryptophan. mdpi.com

Indolelactate dehydrogenase (ILDH): Involved in the reduction of the pyruvic acid intermediate. mdpi.com

Indolelactate dehydratase (ILD): Responsible for the dehydration step. mdpi.com

Acyl-CoA dehydrogenase (ACD): Catalyzes the final reduction to form indole-3-propionic acid. mdpi.com

It is highly probable that analogous enzymes are involved in the biosynthesis of 3-(1H-indol-7-yl)propanoic acid from a corresponding tryptophan precursor.

Within the host, the metabolism of absorbed 3-(1H-indol-7-yl)propanoic acid would likely be mediated by cytochrome P450 (CYP) enzymes for phase I hydroxylation, and sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs) for phase II conjugation. The specific isoforms of these enzymes responsible for metabolizing this particular isomer remain to be elucidated.

Table 2: Key Enzymes in the Biosynthesis and Metabolism of Indole-Propanoic Acids

| Enzyme | Role | Location |

| Aromatic amino acid aminotransferase | Biosynthesis (Initial Step) | Gut Microbiota |

| Indolelactate dehydrogenase | Biosynthesis (Reduction) | Gut Microbiota |

| Indolelactate dehydratase | Biosynthesis (Dehydration) | Gut Microbiota |

| Acyl-CoA dehydrogenase | Biosynthesis (Final Reduction) | Gut Microbiota |

| Cytochrome P450 (CYP) Enzymes | Phase I Metabolism (Hydroxylation) | Host Liver |

| Sulfotransferases (SULTs) | Phase II Metabolism (Sulfation) | Host Liver |

| UDP-glucuronosyltransferases (UGTs) | Phase II Metabolism (Glucuronidation) | Host Liver |

Structure Activity Relationship Sar Studies of 3 1h Indol 7 Yl Propanoic Acid Derivatives

Impact of Indole (B1671886) Ring Substitution on Biological Functionality

The indole ring serves as a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the biological profile of 3-(1H-indol-7-yl)propanoic acid derivatives. The position and nature of the substituents can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to receptors and enzymes.

The specific point of attachment of substituents on the indole nucleus significantly impacts the biological activity. While the parent compound is a 7-substituted indole, the effects of further substitutions at other positions have been a subject of investigation. Studies on related indole derivatives have shown that the position of a substituent can be the difference between a highly active and an inactive compound.

For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 selective antagonists, the position of a methoxy (B1213986) group on the indole ring was found to be critical. Derivatives with the methoxy group at the 7-position exhibited the most favorable activity, whereas substitution at the 4-position was the least favorable researchgate.net. This highlights the importance of the 7-position for activity in certain classes of indole compounds.

In the context of G-protein-coupled receptor 40 (GPR40) agonists, research on 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives has provided insights into the effects of substitution at the C2 position. The introduction of various aryl groups at this position has been a key strategy in the design of novel agonists nih.gov. Although this research focuses on the indol-5-yl isomer, it underscores the principle that substitutions at different points on the indole ring can be exploited to modulate activity. The functionalization of the C3 position of the indole ring is also a common strategy due to its high nucleophilicity, which facilitates electrophilic aromatic substitutions nih.gov.

The following table summarizes the positional isomerism effects on the activity of certain indole derivatives.

| Compound Class | Substituent | Substitution Position | Observed Effect on Activity | Reference |

| 3-substituted 1H-indole-2-carboxylic acid derivatives | Methoxy group | 7-position | Most favorable for CysLT1 antagonist activity | researchgate.net |

| 3-substituted 1H-indole-2-carboxylic acid derivatives | Methoxy group | 4-position | Least favorable for CysLT1 antagonist activity | researchgate.net |

| Indole-5-propanoic acid derivatives | Aryl group | 2-position | Modulates GPR40 agonist activity | nih.gov |

Halogenation of the indole ring is a common strategy to enhance the biological activity of drug candidates. Halogens can increase lipophilicity, which may improve membrane permeability, and can also form halogen bonds with biological targets, thereby increasing binding affinity.

In the development of CysLT1 selective antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts researchgate.net. This suggests that the nature of the halogen atom plays a significant role in the compound's biological response. Similarly, studies on halogenated indole-3-acetic acids as potential anticancer prodrugs have shown that halogenated derivatives are the most cytotoxic upon oxidation by horseradish peroxidase nih.gov.

A potent and selective prostanoid EP3 receptor antagonist, (2E)-3-[1-[2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide, incorporates a fluorine atom at the 5-position of the indol-7-yl core. This substitution is part of a combination of structural features that contribute to its high potency researchgate.net. Furthermore, research on bisindole compounds has indicated a positive correlation between the presence of halogen atoms (F, Cl, Br) at the 5-position of the indole ring and good antibacterial properties mdpi.com.

The table below illustrates the influence of halogenation on the activity of various indole derivatives.

| Indole Derivative Class | Halogen and Position | Biological Target/Activity | Effect of Halogenation | Reference |

| 3-substituted 1H-indole-2-carboxylic acid derivatives | Fluorine vs. Chlorine | CysLT1 antagonist | Fluorine substitution leads to higher potency | researchgate.net |

| Indole-3-acetic acids | Halogenation (general) | Anticancer (prodrug) | Increased cytotoxicity | nih.gov |

| 1H-indol-7-yl derivative | 5-Fluoro | Prostanoid EP3 receptor antagonist | Contributes to high potency | researchgate.net |

| Bisindoles | 5-Fluoro, 5-Chloro, 5-Bromo | Antibacterial | Positive correlation with activity | mdpi.com |

Role of the Propanoic Acid Side Chain in Molecular Interactions

The propanoic acid side chain of 3-(1H-indol-7-yl)propanoic acid is a critical pharmacophoric element that engages in key interactions with biological targets. Modifications to this side chain, including changes in its length, branching, and the nature of the carboxylic acid moiety, can have a profound impact on the compound's activity.

In the development of cytosolic phospholipase A2α (cPLA2α) inhibitors based on a 3-(1-aryl-1H-indol-5-yl)propanoic acid scaffold, the 5-propanoic acid group was found to be essential for good inhibitory activity acs.orgnih.govsigmaaldrich.com. This suggests that the three-carbon chain is optimal for interaction with this particular enzyme. The introduction of conformational constraints, such as the use of a piperidine (B6355638) ring to create a rigidized aminoethyl residue at the 3-position of the indole ring, has been shown to be an effective strategy for optimizing the activity and selectivity of serotonin (B10506) transporter protein inhibitors and 5-HT1A receptor ligands mdpi.com.

The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with receptor residues. Its modification or replacement with other acidic groups or bioisosteres can lead to changes in potency, selectivity, and pharmacokinetic properties.

In the development of a prostanoid EP3 receptor antagonist, the propanoic acid side chain of the parent indole structure was modified to a propenamide, specifically N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide researchgate.net. This significant modification of the carboxylic acid moiety was a key feature of the highly potent final compound. Similarly, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of the amino group adjacent to the propanoic acid moiety allows for the formation of amide bonds and the incorporation of other bioactive modifications, demonstrating the synthetic flexibility of this side chain mdpi.com.

The following table provides examples of modifications to the propanoic acid side chain and their effects.

| Parent Scaffold | Side Chain Modification | Resulting Compound/Class | Impact on Activity | Reference |

| 1H-indol-7-yl propanoic acid derivative | Propanoic acid to N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide | Prostanoid EP3 receptor antagonist | Part of a highly potent and selective antagonist | researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Amide formation at the carboxylic acid | Propanehydrazides | Allows for diverse bioactive modifications | mdpi.com |

Computational and Theoretical Studies on 3 1h Indol 7 Yl Propanoic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Detailed research findings from studies on related indole (B1671886) derivatives demonstrate the power of this approach. For instance, molecular docking of indole–1,2,4-triazole hybrids, derived from indole-3-propionic acid, identified strong binding affinity within the active site of the ERK enzyme. growingscience.com These simulations revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. growingscience.com Similarly, docking studies on esterified indole-3-propionic acid have been used to elucidate its binding mode with cholinesterases, key targets in Alzheimer's disease research. acs.org

For 3-(1H-indol-7-yl)propanoic acid, a similar docking study would involve preparing the 3D structure of the molecule and docking it against a library of known protein targets. The results, often presented as a binding affinity score (e.g., in kcal/mol), would highlight potential biological targets.

Table 1: Illustrative Example of Molecular Docking Results for an Indolepropanoic Acid Derivative This table is a representative example of data obtained from molecular docking simulations.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| ERK2 | -9.0 | Lys54, Asp165 | Hydrogen Bond |

| Acetylcholinesterase | -8.5 | Trp84, Phe330 | Hydrophobic (π-π stacking) |

| SIRT2 | -7.8 | Asp96, Ile93 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations model the movements of atoms and molecules, offering insights into the stability of ligand-protein interactions and the conformational changes that may occur upon binding.

MD simulations have been successfully applied to study the stability of complexes between indole derivatives and their protein targets. For example, 100-nanosecond simulations of indole–1,2,4-triazole derivatives bound to the EGFR receptor confirmed the stability of the interaction, with calculated binding free energies (ΔG_Bind) of -25.135 Kcal/mol. growingscience.com Similar simulations for esterified indole-3-propionic acid with cholinesterase have also been performed to validate the stability predicted by docking studies. acs.org These simulations can reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions over time, providing a more realistic picture than static docking models.

Predictive Modeling of Pharmacological Profiles (e.g., ADMET properties) for Research Design

Predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These in silico models use a molecule's structure to predict its pharmacokinetic and toxicological profile, helping to identify candidates with favorable drug-like properties.

Large-scale computational studies have evaluated the ADMET profiles of extensive compound libraries. nih.gov These analyses compute various molecular descriptors to predict parameters like human oral absorption, plasma-protein binding, and potential for cardiac toxicity (e.g., HERG K+ channel blockage). nih.gov For instance, a desirable range for the predicted logarithm of the octanol-water partition coefficient (logP), an indicator of lipophilicity, is generally under 5 according to Lipinski's Rule of Five. nih.gov The predicted binding to human serum albumin (log K_HSA) is typically optimal between -1.5 and 1.5 for most known drugs. nih.gov

Table 2: Key ADMET Properties and Their Computationally Predicted Ideal Ranges This table summarizes important ADMET parameters and their generally accepted ranges for drug candidates.

| ADMET Property | Description | Favorable Range for Drug Candidates |

|---|---|---|

| Human Oral Absorption | Percentage of the drug absorbed after oral administration. | High (>80%) |

| Plasma Protein Binding (log K_HSA) | Affinity for binding to proteins in blood plasma. | -1.5 to 1.5 |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the blood-brain barrier. | Varies by target (CNS vs. peripheral) |

| CYP450 Inhibition | Inhibition of key metabolic enzymes, indicating potential for drug-drug interactions. | Non-inhibitor |

| hERG Blockage (logHERG) | Blockage of the hERG potassium channel, a key indicator of cardiotoxicity risk. | > -5 |

Virtual Screening for Identification of Related Scaffolds with Similar Biological Activity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a compound like 3-(1H-indol-7-yl)propanoic acid shows biological activity, its chemical structure, or "scaffold," can be used as a query to find other, structurally different compounds that might have similar or improved activity.

This "scaffold hopping" approach is valuable for discovering novel chemical classes of active compounds, which can help overcome issues like poor pharmacokinetic properties or existing patents. nih.gov The process can be ligand-based, using 2D or 3D similarity to the known active molecule, or structure-based, involving docking a library of compounds into the target's binding site. nih.govnih.gov For example, a scaffold-focused virtual screen using a known kinase inhibitor identified eight new active compounds with different core structures. nih.gov The indolepropanoic acid core could similarly be used as a starting point to discover new scaffolds for targets like cytosolic phospholipase A2α, for which other indole-based inhibitors have been identified. nih.gov

Potential Research Applications of 3 1h Indol 7 Yl Propanoic Acid

Utilization as a Chemical Probe for Biological Pathway Elucidation

There is currently no specific information in the available scientific literature regarding the use of 3-(1H-indol-7-yl)propanoic acid as a chemical probe for elucidating biological pathways. Research into chemical probes often focuses on molecules with known high-affinity and specific interactions with biological targets. While its isomer, indole-3-propionic acid (IPA), is known to be a metabolite of gut microbiota that can activate the aryl hydrocarbon receptor (AHR), similar functional data for the 7-yl isomer is not available. nih.govnih.gov The development of a molecule as a chemical probe, potentially with fluorescent or radioactive labels, would first require the identification of a specific biological target or pathway that 3-(1H-indol-7-yl)propanoic acid modulates, an area that awaits investigation.

Development as a Scaffold for Novel Compound Libraries in Drug Discovery Research

The indole (B1671886) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for a wide range of biologically active compounds. mdpi.com Numerous studies have utilized the indole scaffold to develop inhibitors for various enzymes and ligands for diverse receptors. rsc.orgnih.govnih.gov

However, specific research detailing the use of 3-(1H-indol-7-yl)propanoic acid as a foundational scaffold for creating novel compound libraries is not present in the current body of published work. While structure-activity relationship (SAR) studies have been conducted on various classes of indole derivatives, including those with propanoic acid side chains at other positions (e.g., the 5-position), the specific contribution and potential of the 7-yl propanoic acid moiety remains an open area for future research. researchgate.net The synthesis of related substituted indole propanoic acids, such as 3-(5-Bromo-7-fluoro-1H-indol-3-yl)propanoic acid, indicates that such scaffolds are chemically accessible for potential library development. bldpharm.com

Table 1: Selected Research on Indole-Based Scaffolds in Drug Discovery

| Scaffold Type | Therapeutic Target | Research Focus |

| Indole-2-carboxamides | EGFR, VEGFR-2, BRAFV600E | Development of multi-target antiproliferative agents. mdpi.com |

| Indole-2-carboxylic acid | HIV-1 Integrase | Design of novel integrase strand transfer inhibitors. rsc.org |

| N-substituted indole | Mcl-1 (antiapoptotic protein) | Discovery of novel Mcl-1 inhibitors to promote apoptosis. nih.gov |

| Indole-3-carboxamides | Cannabinoid CB1 Receptor | Design of water-soluble CB1 receptor agonists for analgesia. rsc.org |

Applications in Materials Science Research (e.g., optoelectronics, polymers)

An extensive review of scientific and technical literature yields no specific studies on the application of 3-(1H-indol-7-yl)propanoic acid in materials science, including the fields of optoelectronics or polymer science. The research in this area for related compounds is sparse; for instance, molecularly imprinted polymers have been developed for the selective extraction of auxins like indole-3-propionic acid, but this is an analytical application rather than the development of a new material based on the compound itself. ebi.ac.uk The potential for the indole ring's aromatic and heterocyclic properties to be exploited in functional materials remains to be explored for this specific isomer.

Role in Agricultural Research as a Plant Growth Modulator or Analogue

The role of indole derivatives as plant growth modulators is well-established, with indole-3-acetic acid (IAA) being the most common natural auxin. Its close relative, indole-3-propionic acid (IPA), also exhibits auxin-like activity and is recognized as a plant hormone. ebi.ac.uknih.gov These compounds can influence critical physiological processes in plants, such as cell elongation and root development. nih.gov

Despite the known auxin activity of its isomer, there is no available research data to confirm or deny a role for 3-(1H-indol-7-yl)propanoic acid as a plant growth modulator or analogue. The biological activity of auxins is highly dependent on their structure, and the positioning of the propanoic acid side chain on the indole ring is critical for its interaction with plant hormone receptors. Whether the 7-position confers, diminishes, or abolishes auxin-like activity is a subject that requires future empirical study.

Future Research Directions and Open Questions for 3 1h Indol 7 Yl Propanoic Acid

Elucidation of Undiscovered Biological Targets and Mechanisms

A significant and immediate challenge in the study of 3-(1H-indol-7-yl)propanoic acid is the complete absence of information regarding its biological targets and mechanisms of action. To date, no published research has identified specific proteins, enzymes, or receptors with which this compound interacts. This stands in stark contrast to its isomer, indole-3-propionic acid (IPA), a gut microbiota metabolite known to have antioxidant and neuroprotective properties, and to interact with targets such as the aryl hydrocarbon receptor (AHR). mdpi.com

Future research must prioritize the screening of 3-(1H-indol-7-yl)propanoic acid against a wide array of biological targets to uncover its pharmacological profile. High-throughput screening assays, target-based screening against known indole-binding proteins, and chemoproteomics approaches could reveal initial hits. Subsequent validation and mechanistic studies would then be essential to understand how the specific placement of the propanoic acid chain at the C7-position of the indole (B1671886) ring influences its biological activity. The investigation into its potential as an antioxidant, anti-inflammatory, or neuroprotective agent, similar to other indole derivatives, would be a logical starting point. nih.gov

Exploration of Synergistic Effects with Other Research Compounds

The potential for synergistic interactions between 3-(1H-indol-7-yl)propanoic acid and other research compounds is another completely unexplored area. Synergistic effects, where the combined biological effect of two or more compounds is greater than the sum of their individual effects, are of significant interest in the development of new therapeutic strategies.

Given the lack of knowledge about its primary biological targets, research into synergistic effects is currently premature. However, once a primary mechanism of action is identified, studies could be designed to explore its combination with other compounds. For instance, if it is found to have antimicrobial properties, its synergistic potential with known antibiotics could be investigated. Similarly, if it demonstrates anticancer activity, its combination with established chemotherapeutic agents would be a critical area of research. The study of indole derivatives in combination with other drugs has shown promise in overcoming drug resistance and enhancing therapeutic efficacy.

Development of Advanced Methodologies for Detection and Quantification in Complex Biological Samples

The ability to accurately detect and quantify 3-(1H-indol-7-yl)propanoic acid in complex biological matrices such as plasma, urine, and tissue is fundamental for any future preclinical and clinical research. Currently, there are no specific analytical methods reported in the literature for this particular isomer.

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection are commonly used for the analysis of related indole compounds like indole-3-propionic acid. nih.govresearchgate.net The development of a sensitive and specific LC-MS/MS method would be a crucial first step. This would involve the synthesis of a stable isotope-labeled internal standard of 3-(1H-indol-7-yl)propanoic acid to ensure accurate quantification. Furthermore, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would need to be optimized to efficiently extract the compound from biological samples while minimizing matrix effects. researchgate.net

The table below outlines potential analytical techniques that could be adapted for the detection of 3-(1H-indol-7-yl)propanoic acid.

| Analytical Technique | Detector | Potential for Quantification | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | UV/Fluorescence | Good | Requires good chromatographic separation from other isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Excellent | Derivatization may be required to improve volatility. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Excellent | High sensitivity and specificity, ideal for complex matrices. |

Addressing Challenges in the Synthesis and Scalability for Research Purposes

The limited availability of 3-(1H-indol-7-yl)propanoic acid is a major bottleneck for its research. While the synthesis of some C7-substituted indoles has been reported, a scalable and efficient synthesis of the specific target compound remains a significant challenge. researchgate.netnih.gov

The introduction of a functional group at the C7-position of the indole ring is notoriously difficult due to the preferential reactivity of other positions, such as C3. researchgate.net Methods for the direct C-H functionalization of the indole C7 position are emerging but often require specific directing groups and catalysts. nih.govresearchgate.net A potential synthetic route could involve the use of a starting material where the 7-position is already functionalized, such as 7-formylindole or 7-bromoindole, followed by a series of reactions to introduce the propanoic acid side chain. researchgate.net

A key area for future research is the development of a robust and scalable synthetic route that can provide sufficient quantities of high-purity 3-(1H-indol-7-yl)propanoic acid for extensive biological evaluation. This would likely involve a multi-step synthesis, and each step would need to be optimized for yield and purity. The scalability of the synthesis is crucial for progressing from initial in vitro studies to more extensive in vivo research. A general comparison of potential synthetic strategies is provided below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Functionalization of 7-substituted indole | More direct route | Availability and cost of starting material. |

| Directed C-H activation | Atom-economical | Catalyst cost, removal of directing group. |

| Fischer indole synthesis | Convergent synthesis | Regioselectivity with unsymmetrical ketones. |

Q & A

Q. What are the standard synthetic routes for 3-(1H-indol-7-yl)propanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves functionalization of indole derivatives. A common approach is the alkylation of indole precursors using propanoic acid derivatives under acidic or catalytic conditions. For example, coupling indole-7-carboxylic acid with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Reaction parameters like temperature (60–80°C), solvent (e.g., dichloromethane), and stoichiometric ratios must be optimized to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole ring substitution pattern and propanoic acid linkage. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How does the indole ring’s substitution position (e.g., 7- vs. 3-) influence the compound’s physicochemical properties?

The 7-position substitution on the indole ring reduces steric hindrance compared to 3-substituted analogs, enhancing solubility in polar solvents. Computational modeling (e.g., density functional theory) predicts electronic effects: the 7-position’s electron-rich environment increases hydrogen-bonding potential with biological targets, which can be validated experimentally via logP measurements and solubility assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., NMR peak splitting anomalies)?

Contradictions may arise from dynamic proton exchange or impurities. Strategies include:

- Variable-temperature NMR to identify exchange-broadened peaks.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Comparative analysis with structurally similar standards (e.g., 3-(1H-indol-3-yl)propanoic acid) to isolate positional effects .

Q. What methodologies are effective for regioselective functionalization of the indole core in 3-(1H-indol-7-yl)propanoic acid?

Directed C–H activation using palladium catalysts enables selective modification. For example, installing a bromine atom at the indole’s 4-position can be achieved using N-bromosuccinimide (NBS) under mild acidic conditions. Computational tools (e.g., molecular electrostatic potential maps) guide site selection, while LC-MS monitors reaction progress .

Q. How does 3-(1H-indol-7-yl)propanoic acid interact with microbial metabolic pathways, and what are the implications for bioavailability studies?

In vivo metabolic profiling (e.g., murine models) reveals that gut microbiota mediate β-oxidation of the propanoic acid chain, generating indole-7-acetic acid as a primary metabolite. Ultra-high-resolution LC-MS/MS identifies phase II conjugates (e.g., glucuronides), while stable isotope tracing (¹³C-labeled compound) quantifies absorption rates. These findings inform dose-response models for pharmacokinetic studies .

Q. What strategies mitigate degradation during long-term storage of 3-(1H-indol-7-yl)propanoic acid?

Degradation pathways (e.g., decarboxylation) are minimized by:

- Storing under inert gas (argon) at −20°C.

- Lyophilization to prevent hydrolytic cleavage.

- Adding stabilizers (e.g., ascorbic acid) to aqueous formulations. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV track decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.